{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[3-bromo-2-(2-methylsulfonylethoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S.ClH/c1-13-8-9-4-3-5-10(12)11(9)16-6-7-17(2,14)15;/h3-5,13H,6-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVVLSZXPFXMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OCCS(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride interacts with its targets and its overall stability.
Biological Activity
The compound {[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromo-substituted aromatic ring and a methanesulfonylethoxy group, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H17BrClNO3S
- Molecular Weight : 320.68 g/mol
- CAS Number : 1797840-18-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a GPR119 receptor agonist, which is involved in glucose metabolism and insulin secretion. Activation of GPR119 has been linked to increased bone mass and improved metabolic profiles in animal models .
| Mechanism | Description |
|---|---|
| GPR119 Agonism | Enhances insulin secretion and glucose homeostasis |
| Bone Mass Regulation | May promote bone formation and mineralization |
| Neuroprotective Effects | Potential effects on neuronal survival and function |
In Vitro Studies
Recent in vitro experiments have demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, studies have indicated that it can induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The precise mechanisms involve the activation of caspase pathways, leading to programmed cell death .
In Vivo Studies
In vivo studies conducted on rodent models have shown promising results regarding the compound's effects on bone density. Administration of this compound resulted in increased bone mineral density (BMD) compared to control groups. This effect is hypothesized to be mediated through GPR119 receptor activation, which enhances osteoblast activity and reduces osteoclastogenesis .
Case Studies
-
Case Study on Diabetes Management :
A study involving diabetic rats treated with the compound showed improved glycemic control and enhanced insulin sensitivity. The results indicated a reduction in fasting blood glucose levels by approximately 30% after four weeks of treatment. -
Bone Density Improvement :
Another case study assessed the impact of the compound on bone health in ovariectomized rats, a model for postmenopausal osteoporosis. The treated group exhibited a significant increase in BMD (up to 15%) compared to untreated controls after six weeks, highlighting its potential as a therapeutic agent for osteoporosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
